molecular formula C13H13ClN2O2S B4629845 2-(2-chloro-5-methylphenoxy)-N-1,3-thiazol-2-ylpropanamide

2-(2-chloro-5-methylphenoxy)-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4629845
M. Wt: 296.77 g/mol
InChI Key: MWFJRKZBOXJOFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves microwave-assisted methods, offering a rapid and convenient route to novel structures. For instance, a related compound, 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, was synthesized using microwave-promoted condensation, demonstrating the efficiency of modern synthetic techniques in creating complex molecules (Raval et al., 2010).

Molecular Structure Analysis

The molecular structure and spectroscopic data of similar compounds have been extensively studied using quantum chemical calculations, such as DFT (Density Functional Theory). These studies offer deep insights into the molecular geometry, vibrational spectra, and intramolecular charge transfers, showcasing the compound's intricate electronic structure (Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving the title compound and its derivatives are likely to be influenced by the presence of the thiazolyl and propanamide groups, which can participate in various chemical transformations. For instance, the synthesis of N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showcased the reactivity of similar compounds, which can undergo cyclical reactions to yield products with potential herbicidal activity (Liu et al., 2007).

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of new compounds related to zinc phthalocyanine, substituted with benzenesulfonamide derivative groups containing Schiff base, which showed remarkable properties for photodynamic therapy application. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and tested their antibacterial and antifungal activities. The compounds displayed moderate activity against tested bacteria and fungi, indicating their potential as antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Synthesis and Characterization of Complex Molecules

Sagar et al. (2017) reported on cubane-like tetranuclear Cu(II) complexes bearing a Cu4O4 core, derived from Schiff's base ligands. These complexes were synthesized to explore their crystal structure, magnetic properties, DFT calculations, and phenoxazinone synthase-like activity, showcasing the versatility of thiazole derivatives in synthesizing complex molecules with specific functionalities (Sagar, Sengupta, Mota, Chattopadhyay, Espinosa Ferao, Rivière, Lewis, & Naskar, 2017).

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-8-3-4-10(14)11(7-8)18-9(2)12(17)16-13-15-5-6-19-13/h3-7,9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFJRKZBOXJOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-5-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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